1-(4-Methoxyphenyl)guanidine

Description

The exact mass of the compound 1-(4-Methoxyphenyl)guanidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Methoxyphenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFALHATLLBXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394385 |

Source

|

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-80-9, 112677-02-8 |

Source

|

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Guanidine Moiety as a Privileged Scaffold

Guanidines are a fascinating class of nitrogen-rich organic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural and electronic properties, particularly the profound basicity of the guanidine group, allow them to engage in a variety of non-covalent interactions, such as hydrogen bonding and charge pairing with biological targets like carboxylates and phosphates.[2] This versatility has established the guanidine moiety as a "privileged scaffold" in drug design, leading to the development of therapeutic agents across diverse areas, including oncology and infectious diseases.[1][2]

1-(4-Methoxyphenyl)guanidine is a specific derivative that combines this potent functional group with a methoxyphenyl ring. Understanding its core physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for any rational drug discovery and development program.[3][4] These properties—including basicity (pKa), lipophilicity (LogP), and solubility—govern a molecule's entire pharmacokinetic and pharmacodynamic profile, from its absorption and distribution in the body to its interaction with a target receptor.[5][6][7] This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of 1-(4-Methoxyphenyl)guanidine, offers detailed protocols for their experimental determination, and synthesizes this information to offer field-proven insights for research professionals.

Section 1: Chemical Identity and Structural Elucidation

Accurate identification is the cornerstone of all subsequent chemical and biological investigation. 1-(4-Methoxyphenyl)guanidine is commercially available as both a free base and a hydrochloride salt, each with distinct identifiers.

| Identifier | 1-(4-Methoxyphenyl)guanidine (Free Base) | 1-(4-Methoxyphenyl)guanidine Hydrochloride (Salt) |

| Synonyms | N-(4-Methoxyphenyl)guanidine | N-(4-Methoxyphenyl)guanidine HCl |

| CAS Number | 67453-80-9[8][9] | 73709-20-3[8] |

| Molecular Formula | C₈H₁₁N₃O[9] | C₈H₁₁N₃O·HCl[8] |

| Molecular Weight | 165.19 g/mol [9] | 201.65 g/mol [8] |

| SMILES | COC1=CC=C(C=C1)N=C(N)N[9] | COC1=CC=C(C=C1)N=C(N)N.Cl |

| InChI Key | VGFALHATLLBXIT-UHFFFAOYSA-N[10] | - |

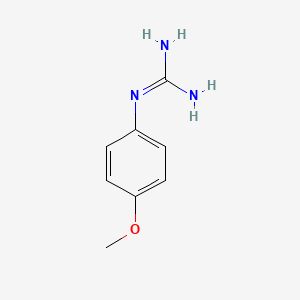

Molecular Structure

The structure of 1-(4-Methoxyphenyl)guanidine features a planar guanidine group attached to a p-methoxyphenyl ring. The guanidine core is a highly resonant system, which is key to its functionality.

Caption: Chemical structure of 1-(4-Methoxyphenyl)guanidine.

The Guanidinium Cation: The Physiologically Relevant Form

The defining characteristic of the guanidine group is its extremely high basicity. With a pKa of the conjugate acid (guanidinium) around 13.6, it is one of the strongest organic bases in water.[11] This means that at physiological pH (~7.4), the guanidine moiety of 1-(4-Methoxyphenyl)guanidine will be almost exclusively protonated, forming a stable guanidinium cation. This protonation is critical, as the resulting positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, significantly influencing the molecule's solubility, membrane permeability, and ability to interact with biological targets.

Caption: Protonation equilibrium at physiological pH.

Section 2: Core Physicochemical Properties

While experimental data for 1-(4-Methoxyphenyl)guanidine is sparse in publicly available literature, we can infer and predict its key properties based on its structure and data from analogous compounds. These parameters are crucial for predicting its behavior in biological systems.

| Property | Value / Observation | Source / Method |

| pKa (Conjugate Acid) | No experimental data available; predicted to be high (>12) | Inferred from guanidine (pKa ~13.6)[11] |

| cLogP (Free Base) | 1.87 | Predicted[8] |

| XlogP (Free Base) | 0.7 | Predicted[12] |

| Solubility | Hydrochloride salt is expected to be water-soluble. Free base likely has lower aqueous solubility but should be soluble in polar organic solvents (e.g., DMSO, Ethanol).[13] | Inferred from guanidine HCl[13] |

| Melting Point | Not available | -[8] |

Basicity (pKa): The Power of Resonance

The exceptional basicity of the guanidine group is due to the remarkable stability of its conjugate acid, the guanidinium cation. The positive charge is not localized on a single atom but is delocalized over the entire Y-shaped CN₃ core. This charge distribution, depicted by three major resonance contributors, makes the protonated form highly stable and, consequently, the neutral base very eager to accept a proton. For drug development professionals, this high pKa ensures that the molecule will carry a positive charge in most biological compartments, a critical factor for receptor binding and off-target interactions.

Caption: Resonance stabilization of the guanidinium cation.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.

-

LogP (Partition Coefficient): This value describes the lipophilicity of the neutral form of the molecule. The available predicted LogP values for the 1-(4-Methoxyphenyl)guanidine free base are 1.87 and 0.7.[8][12] This discrepancy highlights the inherent uncertainty in predictive models and underscores the need for experimental validation.

-

LogD (Distribution Coefficient): Because this compound is overwhelmingly ionized at physiological pH, the LogD is a more biologically relevant parameter. LogD accounts for both the neutral and ionized forms at a given pH. Due to the high pKa, the LogD at pH 7.4 will be significantly lower (less lipophilic) than the LogP, as the charged guanidinium species will strongly prefer the aqueous phase over the lipid phase. This has profound implications, suggesting that passive diffusion across cell membranes may be limited, and transport could be reliant on other mechanisms.

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in research. Spectroscopic data from a reported synthesis provides a reference for characterization.[14]

| Technique | Reported Data (Free Base) [14] | Interpretation |

| ¹H NMR | (400 MHz, CD₃OD): δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H) | Confirms the presence of the para-substituted aromatic ring protons and the methoxy group protons. |

| ¹³C NMR | (100 MHz, CD₃OD): δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0 | Shows signals for the guanidine carbon, the aromatic carbons (including the one attached to the methoxy group), and the methoxy carbon. |

| IR | (neat): 3353, 1673, 1513, 1244, 1028 cm⁻¹ | Indicates N-H stretching (3353 cm⁻¹), C=N stretching of the guanidine group (1673 cm⁻¹), and C-O stretching of the methoxy group (1244, 1028 cm⁻¹). |

| ESI-MS | m/z calcd for [M+H]⁺: 166.1; found: 166.1 | Confirms the molecular weight of the free base (165.19 g/mol ) via the mass of the protonated molecule. |

Section 4: Experimental Protocols for Physicochemical Characterization

Predictive models provide valuable guidance, but definitive data must be generated empirically. The following are standard, self-validating protocols for determining the core physicochemical properties of 1-(4-Methoxyphenyl)guanidine hydrochloride.

Caption: General workflow for experimental physicochemical profiling.

Protocol 4.1: Determination of pKa by Potentiometric Titration

-

Rationale: This method determines the pKa by monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid). The pKa corresponds to the pH at which the compound is 50% ionized.

-

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 1-(4-Methoxyphenyl)guanidine HCl and dissolve it in ~50 mL of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve using appropriate software or by analyzing the first derivative of the curve. Due to the very high pKa, specialized techniques or co-solvents may be necessary to achieve a clear inflection point.

-

Protocol 4.2: Determination of LogD by the Shake-Flask Method (OECD 107)

-

Rationale: This classic method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer, representing lipid and aqueous environments, respectively.

-

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of 1-(4-Methoxyphenyl)guanidine HCl in the pre-saturated buffer.

-

Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the compound-containing buffer.

-

Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). The concentration in the octanol phase is determined by mass balance.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Section 5: Synthesis and Stability Considerations

Synthesis Overview

A prevalent synthetic route to 1-(4-Methoxyphenyl)guanidine involves the reaction of p-anisidine with cyanamide.[15] A modern, high-yield approach utilizes scandium(III) triflate as a catalyst in water, representing a greener chemistry alternative.[14][15] The reaction typically proceeds at an elevated temperature, and the resulting free base can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Stability and Storage

For researchers, maintaining the integrity of the compound is paramount.

-

Storage Conditions: 1-(4-Methoxyphenyl)guanidine hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[16] For long-term storage, refrigeration at 2-8°C is recommended.[16]

-

Signs of Degradation: Potential degradation may be indicated by a change in color (e.g., yellowing), clumping of the powder due to moisture absorption, or changes in solubility.[16] If such changes are observed, the purity of the compound should be re-verified analytically before use.

Conclusion

1-(4-Methoxyphenyl)guanidine is a molecule of significant interest due to its privileged guanidine scaffold. Its physicochemical profile is dominated by the extremely high basicity of this group, which dictates that it will exist as a charged guanidinium cation under physiological conditions. This has critical downstream effects on its solubility, lipophilicity (LogD), and membrane permeability. While predictive models offer initial guidance, this guide emphasizes the necessity of rigorous experimental determination of these properties. The provided protocols offer a validated framework for researchers to generate the robust data required for meaningful progress in drug discovery and development programs. A complete understanding of these foundational characteristics is the first and most vital step in unlocking the full therapeutic potential of this and other guanidine-based compounds.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Novel approaches to screening guanidine derivatives. PubMed.

- Importance of Physicochemical Properties In Drug Discovery. ResearchGate.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.

- What are the physicochemical properties of drug? LookChem.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Hydrochloride. BenchChem.

- 1-(4-Methoxyphenyl)guanidine | 67453-80-9. BLD Pharm.

- Novel approaches to screening guanidine derivatives. Taylor & Francis Online.

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.

- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.

- 1-(4-Methoxyphenyl)guanidine hydrochloride solubility issues and solutions. BenchChem.

- Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride. BenchChem.

- 1-(4-methoxyphenyl)-2-(N-octylcarbamimidoyl)guanidine. Chemsrc.

- 1-(4-Methoxyphenyl)guanidine. ChemicalBook.

- 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE AldrichCPR. Sigma-Aldrich.

- 2-(4-ethoxyphenyl)-1,3-bis(4-methoxyphenyl)guanidine. Guidechem.

- 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O). PubChemLite.

- N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook.

- 73709-20-3(N-(4-METHOXYPHENYL)GUANIDINEHYDROCHLORIDE) Product Description. ChemicalBook.

- 1-(4-Methoxyphenyl)guanidine. BenchChem.

- Guanidine. Wikipedia.

- 1-(4-Methoxyphenyl)guanidine hydrochloride stability and storage conditions. BenchChem.

Sources

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. fiveable.me [fiveable.me]

- 8. benchchem.com [benchchem.com]

- 9. 67453-80-9|1-(4-Methoxyphenyl)guanidine|BLD Pharm [bldpharm.com]

- 10. 1-(4-Methoxyphenyl)guanidine | 67453-80-9 | Benchchem [benchchem.com]

- 11. Guanidine - Wikipedia [en.wikipedia.org]

- 12. PubChemLite - 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 13. benchchem.com [benchchem.com]

- 14. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its ability to remain protonated under physiological conditions, thereby engaging in crucial hydrogen bonding interactions with biological targets. 1-(4-Methoxyphenyl)guanidine, as an exemplar of an aryl guanidine, serves as a valuable building block in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed, step-by-step protocol for both the formation of the guanidine free base and its subsequent conversion to the stable carbonate salt, and discuss methods for purification and characterization. Furthermore, this guide addresses critical safety considerations and briefly explores alternative synthetic routes, equipping researchers with the knowledge to confidently and safely produce this important chemical intermediate.

Introduction: The Significance of the Guanidinium Moiety

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group with a pKa typically ranging from 12.5 to 13.5. This high basicity ensures that it exists predominantly in its protonated guanidinium form at physiological pH. This cationic nature is fundamental to its biological role, most notably in the amino acid arginine, where it facilitates key interactions in protein structure and enzyme catalysis.

In the realm of drug development, the incorporation of a guanidine or guanidinium group can enhance a molecule's binding affinity to target receptors, improve aqueous solubility, and modulate pharmacokinetic properties. The 4-methoxyphenyl substituent, in particular, offers a balance of lipophilicity and electronic properties that can be advantageous in molecular design. The carbonate salt form is often preferred for its stability, ease of handling, and favorable dissolution characteristics compared to the free base or hydrochloride salt.

The Synthetic Strategy: A Mechanistic Perspective

The most direct and efficient route for the synthesis of 1-arylguanidines is the guanylation of the corresponding aniline. Our primary focus will be on the reaction of p-anisidine (4-methoxyaniline) with cyanamide, a versatile and fundamental C1 synthon for introducing the guanidine functionality.[1]

The Core Reaction: Catalytic Guanylation of p-Anisidine

The direct reaction between an amine and cyanamide proceeds via the nucleophilic attack of the amine's nitrogen on the nitrile carbon of cyanamide.[1] While this reaction can occur under thermal conditions, it is often slow and may require harsh conditions. The introduction of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), significantly enhances the reaction rate and allows for milder conditions, leading to higher yields and purity.[2][3]

The catalytic cycle is believed to proceed through the in-situ formation of a highly reactive carbodiimide intermediate. The Lewis acidic scandium catalyst activates the cyanamide, making it more susceptible to nucleophilic attack.[4]

Caption: Overall workflow for the synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)guanidine (Free Base)

This protocol is adapted from the method described by Tsubokura et al. (2014).[4]

-

To a sealable reaction tube, add p-anisidine (1.23 g, 10.0 mmol) and cyanamide (0.50 g, 12.0 mmol).

-

Add deionized water (25 mL) to the tube and stir until the solids are dissolved.

-

Add scandium(III) triflate (0.49 g, 1.0 mmol, 10 mol%) to the solution at room temperature.

-

Securely seal the reaction tube and place it in a preheated oil bath at 100°C.

-

Stir the reaction mixture vigorously for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After 48 hours, cool the reaction mixture to room temperature.

-

Transfer the aqueous mixture to a separatory funnel and wash with chloroform (3 x 30 mL) to remove any unreacted p-anisidine and organic-soluble impurities.

-

Collect the aqueous layer, which contains the guanidinium triflate salt.

-

Concentrate the aqueous layer under reduced pressure using a rotary evaporator to remove the water. The resulting residue is the crude 1-(4-methoxyphenyl)guanidine, which can be used directly in the next step. A reported yield for this step is approximately 80%. [2][3]

Protocol 2: Formation and Purification of 1-(4-Methoxyphenyl)guanidine Carbonate

This protocol is based on general procedures for forming guanidine carbonate salts.[5]

-

Dissolve the crude 1-(4-methoxyphenyl)guanidine from the previous step in a minimal amount of warm ethanol (approximately 20-30 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Gently bubble a stream of carbon dioxide gas through the stirred solution. A gas dispersion tube can be used for efficient delivery.

-

A white precipitate of 1-(4-Methoxyphenyl)guanidine Carbonate will begin to form. Continue bubbling CO₂ for 30-60 minutes to ensure complete precipitation.

-

Once precipitation is complete, cool the flask in an ice-water bath for 30 minutes to maximize crystal formation.

-

Set up a vacuum filtration apparatus with a Büchner funnel. [6]6. Collect the white crystalline solid by vacuum filtration.

-

Wash the filter cake with two portions of cold ethanol (2 x 10 mL) to remove any soluble impurities.

-

Continue to draw air through the filter cake for 15-20 minutes to partially dry the solid.

-

Transfer the purified solid to a watch glass and dry to a constant weight in a vacuum oven at 40-50°C.

Product Characterization and Validation

To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed. Characterization of the intermediate free base is crucial for validating the core guanylation reaction.

Representative Characterization Data for 1-(4-Methoxyphenyl)guanidine (Free Base)

Data as reported by Tsubokura et al. (2014) for the free base.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CD₃OD) | δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H) |

| ¹³C NMR (100 MHz, CD₃OD) | δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0 |

| IR (neat, cm⁻¹) | 3353, 2158, 1673, 1513, 1244, 1028 |

| ESI-MS | m/z calculated for C₈H₁₁N₃O [M+H]⁺: 166.1; found: 166.1 |

Expected Characterization for 1-(4-Methoxyphenyl)guanidine Carbonate (Final Product)

| Technique | Expected Observations |

| Appearance | White crystalline solid |

| Melting Point | Expected to be higher than the free base and likely decompose upon melting. Guanidine carbonate itself has a melting point >300 °C. [1] |

| IR (KBr, cm⁻¹) | Appearance of a strong, broad absorption band around 1400-1500 cm⁻¹ and 800-900 cm⁻¹, characteristic of the carbonate anion, in addition to the guanidinium and methoxyphenyl peaks. |

| ¹³C NMR | A peak corresponding to the carbonate carbon should appear around 160-170 ppm. [8] |

Alternative Synthetic Routes

While the cyanamide route is highly effective, it is valuable for researchers to be aware of alternative methods for constructing the guanidine functionality.

-

From Thioureas: Aryl thioureas can be converted to guanidines through desulfurization. This is often achieved using an activating agent like a metal salt (e.g., HgCl₂) or an oxidizing agent, followed by reaction with an amine. More modern methods utilize photocatalysts under visible light, offering a milder and more environmentally friendly approach. [9][10]* From Carbodiimides: The addition of an amine across the C=N double bond of a carbodiimide is a fundamental route to trisubstituted guanidines. This reaction can be catalyzed by various metal complexes. [11][12]* From Dicyandiamide: Dicyandiamide can also serve as a precursor to guanidines by reacting with amine salts, often under thermal conditions. [13]

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate, a valuable intermediate for pharmaceutical and chemical research. The featured method, employing a scandium(III) triflate-catalyzed guanylation of p-anisidine followed by precipitation as the carbonate salt, represents an efficient and high-yielding approach. By understanding the underlying reaction mechanisms, adhering to the detailed experimental protocols, and implementing rigorous safety practices, researchers can successfully prepare this compound with a high degree of purity. The provided characterization data and discussion of alternative routes further equip scientists with the comprehensive knowledge required for their research endeavors.

References

-

Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302–1306. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Scandium(III) triflate Material Safety Data Sheet. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). p-anisidine GHS Safety Data Sheet. Retrieved from [Link]

-

Cyanamide_30654935_SDS_CPA_00_en_2-0 (2). (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Scandium(III) trifluoromethanesulfonate, 97%. Retrieved from [Link]

-

PubChem. (n.d.). Scandium(III) triflate. Retrieved from [Link]

-

Tsubokura, K., et al. (2014). Direct guanylation of amino groups by cyanamide in water: Catalytic generation and activation of unsubstituted carbodiimide by scandium(iii) triflate. CORE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O). Retrieved from [Link]

- CN1385418A - Process for preparing guanidine carbonate. (n.d.).

- EP0560726A2 - Process for the production of guanidine derivatives. (n.d.).

- CN1286806C - Process for preparing guanidine carbonate. (n.d.).

-

ACS Publications. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Retrieved from [Link]

- US2417440A - Preparation of guanidine salts. (n.d.).

-

Justia Patents. (n.d.). Process for the preparation of guanidine carbonate. Retrieved from [Link]

-

Ziarani, G. M., Rahimifard, M., & Ghasemi, M. (2016). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 40, 1-38. Retrieved from [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]

- US3952057A - Process for the preparation of guanidine carbonate. (n.d.).

-

PubMed. (2016). An alternative route to the arylvinyltriazole nucleosides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- CN1286806C - Process for preparing guanidine carbonate. (n.d.). Google Patents.

-

Needham, J., Srisang, P., & Custelcean, R. (2017). CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. Angewandte Chemie International Edition, 56(4), 1042–1045. Retrieved from [Link]

Sources

- 1. Guanidine carbonate CAS#: 593-85-1 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Guanidine carbonate(593-85-1) IR Spectrum [chemicalbook.com]

- 4. PubChemLite - 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 5. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Guanidine carbonate(593-85-1) 13C NMR spectrum [chemicalbook.com]

- 9. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CN103641745A - Method for preparing guanidyl compound by dicyandiamide - Google Patents [patents.google.com]

The Biological Versatility of 1-(4-Methoxyphenyl)guanidine: A Technical Guide for Researchers

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The guanidine moiety is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties that facilitate interactions with a multitude of biological targets. This technical guide delves into the biological activities of 1-(4-Methoxyphenyl)guanidine, a notable member of the aryl guanidine family. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge on closely related phenylguanidine derivatives to provide a comprehensive and predictive overview of its potential antimicrobial, anticancer, cardiovascular, and neuroprotective activities. By examining structure-activity relationships and established experimental protocols, this guide serves as an essential resource for researchers and drug development professionals seeking to harness the therapeutic potential of 1-(4-Methoxyphenyl)guanidine and its analogs.

Introduction: The Significance of the Guanidinium Moiety and the Phenylguanidine Scaffold

The guanidinium group, the protonated form of guanidine, is a highly basic and resonance-stabilized cation that is planar and can act as a multidentate hydrogen bond donor. These characteristics are fundamental to its ability to interact with various biological macromolecules, including enzymes, receptors, and nucleic acids. When incorporated into a phenylguanidine scaffold, the aromatic ring introduces opportunities for further molecular interactions, such as π-π stacking and hydrophobic interactions, and allows for fine-tuning of the molecule's electronic properties and ADME (absorption, distribution, metabolism, and excretion) profile through substitution.

The 4-methoxy substitution on the phenyl ring of 1-(4-Methoxyphenyl)guanidine is of particular interest. The methoxy group is an electron-donating group that can influence the pKa of the guanidine moiety and enhance the molecule's lipophilicity, potentially impacting its membrane permeability and target engagement.

Synthesis of 1-(4-Methoxyphenyl)guanidine

A common and efficient method for the synthesis of 1-(4-Methoxyphenyl)guanidine is the guanylation of p-anisidine with cyanamide. This reaction can be catalyzed by various agents, with scandium(III) triflate in water being a noteworthy example of a green chemistry approach that can achieve high yields.[1]

General Synthesis Protocol:

-

Dissolve p-anisidine and cyanamide in a suitable solvent (e.g., water).

-

Add a catalyst, such as scandium(III) triflate.

-

Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated period (e.g., 48 hours).[1]

-

Upon completion, wash the mixture with an organic solvent (e.g., chloroform) to remove unreacted starting materials.

-

Concentrate the aqueous layer and purify the product, for instance, by silica gel chromatography.[2]

-

For the hydrochloride salt, treat the free base with hydrochloric acid.

It is imperative to handle cyanamide with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, as it is a reactive and toxic compound. p-Anisidine is also toxic and can be absorbed through the skin.[1]

Antimicrobial Activity: A Promising Frontier

Guanidine-containing compounds have a long history as effective antimicrobial agents. Their cationic nature is key to their mechanism of action, which primarily involves disruption of the negatively charged bacterial cell membrane.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of guanidine derivatives is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.[3] The positively charged guanidinium group is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This initial binding is followed by insertion into the lipid bilayer, leading to membrane depolarization, leakage of intracellular components, and ultimately, cell death.[3] The 4-methoxy group in 1-(4-Methoxyphenyl)guanidine may enhance its lipophilicity, potentially facilitating its insertion into the bacterial membrane.

Caption: Proposed mechanism of antimicrobial action for phenylguanidines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 1-(4-Methoxyphenyl)guanidine in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

-

Anticancer Activity: Targeting Cell Proliferation and Survival

The guanidine scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[6] While specific data for 1-(4-Methoxyphenyl)guanidine is currently unavailable, studies on related diaryl guanidinium derivatives suggest potential mechanisms of action.[7]

Potential Mechanisms of Anticancer Action

The anticancer effects of guanidine derivatives are often multifactorial and can involve:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through various signaling pathways, including the activation of caspases.

-

Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cells from proliferating. Guanidine derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M.[6]

-

Inhibition of Kinases: Kinases are crucial regulators of cell signaling pathways involved in cell growth and proliferation. Some guanidinium-based compounds have been investigated as kinase inhibitors.[8]

-

Interaction with DNA: The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.

Caption: Potential anticancer mechanisms of guanidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 1-(4-Methoxyphenyl)guanidine for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Cardiovascular Effects: A Complex Interplay

Guanidine derivatives have a range of cardiovascular effects, with some acting as antihypertensive agents.[3] Their mechanisms of action often involve interaction with adrenergic receptors and ion channels.

Potential Cardiovascular Mechanisms

-

Adrenergic Receptor Modulation: Some guanidine compounds, like guanabenz and clonidine, are known to interact with α-adrenergic receptors, leading to a decrease in blood pressure.[9][10] Phenylguanidines have been shown to elicit reflex falls in blood pressure and heart rate.[11]

-

Ion Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels, which can have various effects on cardiovascular function.[12] The modulation of cardiac ion channels is a key mechanism for many antiarrhythmic drugs.[13]

Experimental Protocol: Isolated Langendorff Heart Preparation

The Langendorff-perfused isolated heart model is a classic ex vivo method to study the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.

Step-by-Step Methodology:

-

Heart Isolation:

-

Anesthetize a suitable animal model (e.g., rat or guinea pig).

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

-

Langendorff Perfusion:

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

-

-

Data Acquisition:

-

Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate, +dP/dt and -dP/dt).

-

Record an electrocardiogram (ECG) to assess electrical activity.

-

-

Compound Administration:

-

After a stabilization period, infuse 1-(4-Methoxyphenyl)guanidine into the perfusion solution at various concentrations.

-

Record the changes in cardiac parameters.

-

Neuroprotective Potential: Modulating Neuronal Signaling

The guanidine moiety is found in compounds with neuroprotective properties. Their ability to interact with ion channels and receptors in the central nervous system is a key aspect of their activity.

Potential Mechanisms of Neuroprotection

-

NMDA Receptor Antagonism: Some substituted guanidines have been shown to have an affinity for the ion channel of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurological disorders.[14]

-

Modulation of Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative diseases. The modulation of inflammatory pathways in the brain, such as those involving microglia and astrocytes, is a potential therapeutic strategy.[14]

-

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Guanidine derivatives with antioxidant properties can help protect neurons from damage caused by reactive oxygen species.[15]

Caption: Potential neuroprotective mechanisms of guanidine derivatives.

Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Step-by-Step Methodology:

-

Primary Neuronal Culture:

-

Prepare primary cortical or hippocampal neuronal cultures from embryonic rodents.

-

Plate the neurons in culture dishes and allow them to mature for several days in vitro.

-

-

Compound Pre-treatment:

-

Pre-treat the neuronal cultures with various concentrations of 1-(4-Methoxyphenyl)guanidine for a specified period.

-

-

Glutamate Exposure:

-

Expose the neurons to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 5-10 minutes) to induce excitotoxicity.[14]

-

-

Washout and Recovery:

-

Wash out the glutamate and replace it with fresh culture medium (containing the test compound).

-

Allow the neurons to recover for 24 hours.

-

-

Assessment of Cell Viability:

-

Measure neuronal cell death using an appropriate assay, such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

-

Alternatively, use cell viability stains like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

-

Data Analysis:

-

Quantify the level of neuroprotection conferred by the compound by comparing the extent of cell death in treated versus untreated (glutamate only) cultures.

-

Determine the EC₅₀ value, the concentration of the compound that provides 50% neuroprotection.

-

Conclusion and Future Directions

1-(4-Methoxyphenyl)guanidine represents a molecule of significant interest within the broader class of biologically active phenylguanidines. While direct experimental data on its specific activities are still limited, the structure-activity relationships derived from related compounds strongly suggest its potential as an antimicrobial, anticancer, cardiovascular, and neuroprotective agent. The 4-methoxy group is likely to play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic evaluation of 1-(4-Methoxyphenyl)guanidine in a battery of in vitro and in vivo assays to quantify its biological activities and elucidate its precise mechanisms of action. Such studies will be instrumental in validating its therapeutic potential and guiding the design of next-generation guanidine-based drugs with improved efficacy and safety profiles.

References

-

Dawes, G. S., & Fastier, F. N. (1959). Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, 14(3), 383–393. [Link]

-

Gualdani, R., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2828. [Link]

-

Marmo, E., et al. (1985). Interactions between guanabenz and clonidine in their cardiovascular effects in the rat. Current Therapeutic Research, 38(4), 563-571. [Link]

-

Swaminathan, P. D., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1046-1057. [Link]

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

-

Diez-Cecilia, E., et al. (2016). Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation. PLoS One, 11(2), e0148153. [Link]

-

Veveris, M., et al. (1999). Cardioprotective effects of N-hydroxyguanidine PR5 in myocardial ischaemia and reperfusion in rats. British Journal of Pharmacology, 128(5), 1089–1097. [Link]

-

Ozawa, H., & Sato, S. (1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi, 84, 421-425. [Link]

-

Zhang, Q., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 10(6), e03469-22. [Link]

-

Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-717. [Link]

-

Abdel-Hamid, M. K., et al. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]

-

Pérez-Tanoira, R., et al. (2020). Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. Antibiotics, 9(11), 752. [Link]

-

Sastre, E., et al. (1987). Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz. Journal of Pharmacy and Pharmacology, 39(7), 548-552. [Link]

-

PubChemLite. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate. [Link]

-

Marquez-Holmberg, M., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemotherapy and Pharmacology, 92(4), 333-345. [Link]

-

Akocak, S., et al. (2024). Antibacterial, Antioxidant and DNA Cleavage Activity Evaluation of Substituted Phenylureido Sulfaguanidine and Sulfamethazine Derivatives. Molecules, 29(5), 1088. [Link]

-

Wang, C., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]

-

Montanari, J., et al. (2020). Development of a New and Improved Guanidine-based Rac1 Inhibitor with in Vivo Activity against Non-Small Cell Lung Cancer. ChemMedChem, 15(18), 1736-1745. [Link]

-

Steele, J. E., et al. (1994). In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 693-700. [Link]

-

Dambrova, M., et al. (2002). The Novel Guanidine ME10092 Protects the Heart During Ischemia-Reperfusion. European Journal of Pharmacology, 445(1-2), 105-113. [Link]

-

Gavrilov, A. Y., et al. (2022). Cytotoxicity to tumor cell lines (mg/mL). Marine Drugs, 20(1), 54. [Link]

-

Wang, Y., et al. (2021). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. International Journal of Molecular Sciences, 22(24), 13399. [Link]

-

Larkin, J., et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Bioorganic & Medicinal Chemistry Letters, 22(24), 7545-7548. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 26868. [Link]

-

Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(11), 2533-2542. [Link]

-

Wang, C., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]

-

Priest, B. T., & McDermott, J. S. (2015). Cardiac Ion Channels. Channels, 9(6), 352-359. [Link]

-

Li, M., et al. (2025). Ventricular ion channels and arrhythmias: an overview of physiology, pathophysiology and pharmacology. Medical Reviews, 5(3), 231-243. [Link]

-

Crabtree, J. N., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101344. [Link]

-

ResearchGate. (n.d.). Guanidine based lead, 1, with MIC values of 2 μg mL⁻¹ against both MRSA.... [Link]

-

Saczewski, J., et al. (2020). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -... Molecules, 25(17), 3845. [Link]

-

Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525. [Link]

-

de Oliveira, C. B., et al. (2022). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. Pathogens, 11(11), 1339. [Link]

-

Wójtowicz, S., et al. (2023). Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature. International Journal of Molecular Sciences, 24(13), 10892. [Link]

-

Vaickelioniene, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

-

Li, X., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(52), 31227-31235. [Link]

-

Sharma, S., et al. (2022). Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation. Molecules, 27(24), 8887. [Link]

-

Liu, Y., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules, 28(18), 6614. [Link]

-

Zhang, Q., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 10(6). [Link]

-

Stompor-Gorący, M., & Machowska, A. (2024). Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Popiolek, R., et al. (2018). Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species. Molecules, 23(5), 1148. [Link]/PMC6100438/)

Sources

- 1. Synthesis and antimicrobial activity of 1-aryl-2-amino-3-(4-arylthiazol-2-yl)/(benzothiazol-2-yl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. science.rsu.lv [science.rsu.lv]

- 10. Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. mdpi.com [mdpi.com]

- 13. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1-(4-Methoxyphenyl)guanidine Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidine moiety, a nitrogen-rich functional group, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active natural products and synthetic drugs.[1][2] Its ability to form a stable, delocalized guanidinium cation at physiological pH allows for potent interactions with various biological targets through hydrogen bonding and electrostatic forces.[1][3] This guide focuses on a specific, highly promising subclass: 1-(4-methoxyphenyl)guanidine derivatives. We will provide an in-depth exploration of their synthesis, multifaceted biological significance, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. This document serves as a technical resource for professionals engaged in the design and development of novel therapeutic agents.

The Guanidine Group: A 'Privileged' Structural Motif

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. The guanidine group is a quintessential example of such a scaffold.[4][5] Found in natural products like the amino acid arginine and numerous marine alkaloids, its significance is deeply rooted in biology.[1][3]

The key to its function lies in the guanidinium cation. This planar, Y-shaped cation is exceptionally stable due to charge delocalization across three nitrogen atoms, and it remains protonated over a wide physiological pH range.[1] This persistent positive charge is crucial for its ability to interact with negatively charged biological macromolecules, such as the phosphate backbone of DNA and carboxylate residues in enzyme active sites.[5] This inherent reactivity has been harnessed in a wide array of approved drugs, from the antiviral Zanamivir to the antihypertensive Guanabenz and the antidiabetic agent Metformin.[6][7]

Synthesis of 1-(4-Methoxyphenyl)guanidine Derivatives

The synthesis of the core 1-(4-methoxyphenyl)guanidine structure is straightforward, with several established protocols. The most common approach involves the reaction of p-anisidine with a guanylating agent like cyanamide.[8][9] More advanced derivatives can be created using modern cross-coupling reactions to introduce diverse aryl substituents.[10][11]

Experimental Protocol: Catalytic Synthesis of 1-(4-Methoxyphenyl)guanidine

This protocol describes a high-yield, water-based synthesis using a scandium(III) triflate catalyst.[9]

Materials:

-

p-Anisidine

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Deionized Water

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of p-anisidine (e.g., 0.50 mmol) and cyanamide (e.g., 0.60 mmol) in deionized water (2.5 mL), add scandium(III) triflate (0.05 mmol) at room temperature.[9]

-

Stir the solution at 100°C for 48 hours.[9]

-

After cooling to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting materials.

-

Concentrate the aqueous layer in vacuo using a rotary evaporator.

-

Purify the residue by silica gel chromatography (eluent: Chloroform-Methanol, 20:1) to yield the pure 1-(4-methoxyphenyl)guanidine free base.[9] An 80% yield has been reported for this method.[8][9]

-

Confirmation: The identity and purity of the product can be confirmed using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.[8][9]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1-(4-methoxyphenyl)guanidine.

Biological Significance & Therapeutic Applications

Derivatives of 1-(4-methoxyphenyl)guanidine exhibit a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.[2][12]

Anticancer Activity

The development of novel small-molecule therapeutics that can selectively target DNA to disrupt cancer cell proliferation remains a major goal in oncology.[13] Guanidine derivatives, including those with the 4-methoxyphenyl scaffold, have emerged as potent anticancer agents.[5][14]

Mechanism of Action: The primary anticancer mechanism for many guanidine derivatives is their interaction with the minor groove of the DNA helix.[5][13] The positively charged guanidinium group forms strong electrostatic and hydrogen-bond interactions with the negatively charged phosphate backbone of DNA.[5] This binding can disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Other reported mechanisms include the induction of reactive oxygen species (ROS) and mitochondrial-mediated apoptosis.[2][5]

Caption: Guanidine derivatives binding to the DNA minor groove to induce apoptosis.

Comparative Anticancer Activity: While data for the parent 1-(4-methoxyphenyl)guanidine is limited, modifications to the scaffold significantly impact potency.

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) |

| 1 | 1-(4-Nitrophenyl)guanidine | MCF-7 | >100 |

| 2 | 3,4'-Disubstituted diaryl guanidinium | HL-60 | <10 (Potent) |

| 3 | N-(N-Cyclopropyl-N′-(aryl)) (7i) | (DNA Binding) | Kb = 3.49 x 10⁵ M⁻¹ |

| Table based on data from multiple sources.[4][13] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis. Guanidine derivatives have long been investigated as antimicrobial agents due to their high efficiency and broad-spectrum activity.[14][15][16]

Mechanism of Action: The antimicrobial action of guanidines is primarily attributed to their ability to disrupt bacterial cell membranes.[2][5][17] The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, such as phospholipids and lipopolysaccharides. This interaction compromises membrane integrity, leading to leakage of cellular contents and bacterial death.

Antimicrobial Spectrum: Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.[15][18]

| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 |

| 9v | 3,4-Dichlorobenzyl | 0.5 | 4 |

| 10d | 3-(4-trifluoromethyl)-benzyloxy (hydrazone) | 1 | 16 |

| 10j | 4-tert-Butylbenzyl (hydrazone) | 4 | 4 |

| Data derived from a study on benzyl guanidine and aminoguanidine hydrazone derivatives.[15] |

Experimental Workflow: MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cardiovascular and Neurological Roles

The influence of the guanidine scaffold extends to the cardiovascular and nervous systems.

-

Ion Channel Modulation: Guanidine and its analogs can act as inhibitors of voltage-gated potassium (Kv) channels.[19] By blocking these channels, they enhance the release of neurotransmitters like acetylcholine, a mechanism that underlies the therapeutic use of guanidine in neuromuscular diseases such as Lambert-Eaton myasthenic syndrome.[19]

-

Antithrombotic Agents: The 1-(4-methoxyphenyl) moiety is a key component of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa.[20] While Apixaban itself is a more complex heterocyclic system, its discovery underscores the favorability of this specific phenyl ether substitution for potent binding in cardiovascular targets.

-

Norepinephrine Release: Structure-activity relationship studies have shown that simple guanidine derivatives can augment the release of norepinephrine by increasing calcium influx through voltage-sensitive channels.[21]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic potential of 1-(4-methoxyphenyl)guanidine derivatives requires a deep understanding of their SAR.

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring dramatically influence biological activity.[4] For instance, in anticancer studies, adding electron-withdrawing groups or bulky substituents can modulate DNA binding affinity and cellular uptake.[5][13]

-

Guanidine Modifications: While the core guanidine group is often essential for activity, its substitution can fine-tune properties.[11] N-alkylation or incorporation into a cyclic structure can alter basicity, lipophilicity, and target selectivity.[22]

-

Amphoteric Character: A key advantage of the guanidine moiety is its ability to act as both a Brønsted base and a mild acid, allowing it to participate in a diverse range of molecular interactions, which is pivotal for its pharmacological adaptability.[5]

Future Perspectives

The 1-(4-methoxyphenyl)guanidine scaffold and its derivatives represent a fertile ground for therapeutic innovation. The diverse biological activities, coupled with well-defined synthetic pathways, make this class of compounds highly attractive for further development. Future research should focus on:

-

Target Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms, receptor subtypes, or microbial species to minimize off-target effects.

-

Mechanism Elucidation: Deeper investigation into the downstream signaling pathways affected by these compounds to uncover novel mechanisms of action.

-

Pharmacokinetic Optimization: Modifying structures to improve oral bioavailability, metabolic stability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

References

- A Comparative Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride and Its Analogs in Preclinical Research. Benchchem.

- Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride. Benchchem.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central.

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC - NIH.

- N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook.

- Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. NIH.

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.

- Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.

- 1-(4-Methoxyphenyl)guanidine | 67453-80-9. Benchchem.

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.

- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.

- Biological activities of guanidine compounds. PubMed.

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVZqdKAL3tcojTjFy6cHdmu_CH1mJPUV-jMcRuWyn5kJLFgK3ey-n9_UeUr4mQELjWg7LQyGH68PaBAIrRFMn7I9DJQsJl4RzmduPmVxiedWFf7e0E6AHOKI-nx40FwIdpZoEG_V0=

- Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed.

- Guanidine – Knowledge and References. Taylor & Francis.

- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH.

- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.

- Biological activities of guanidine compounds | Request PDF. ResearchGate.

- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.

- Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. PMC - NIH.

- (PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. ResearchGate.

Sources

- 1. 1-(4-Methoxyphenyl)guanidine | 67453-80-9 | Benchchem [benchchem.com]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [ouci.dntb.gov.ua]

- 15. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. mdpi.com [mdpi.com]

- 19. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

CAS number 67453-80-9 properties and suppliers

An In-Depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-piperidinopyrimidine 3-oxide, widely known as Minoxidil, is a potent vasodilator with a well-documented history in the treatment of hypertension and, more famously, androgenetic alopecia.[1] Initially developed as an oral medication for high blood pressure under the trade name Loniten, its unexpected side effect of promoting hair growth led to its reformulation as a topical solution (Rogaine) for treating hair loss.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and key experimental protocols related to Minoxidil, tailored for professionals in the fields of research, drug development, and pharmacology.

Chemical and Physical Properties

Minoxidil is a white or off-white crystalline powder.[2][3] It is slightly soluble in water and ethanol, and soluble in propylene glycol and methanol.[2] The stability of the compound as supplied is noted to be up to two years when protected from moisture, with solutions in DMSO or ethanol being stable for up to three months at -20°C.[2]

| Property | Value | Source |

| CAS Number | 38304-91-5 | [1][2] |

| Molecular Formula | C9H15N5O | [2][4] |

| Molecular Weight | 209.25 g/mol | [2][4] |

| Melting Point | 272-274 °C (decomposes) | [2] |

| Appearance | White or off-white crystalline powder | [2][3] |

| Solubility | Water (2.2 mg/ml), 100% ethanol (29 mg/ml), propylene glycol, acetone, DMSO (6.5 mg/ml), and methanol | [2] |

| Topological Polar Surface Area | 88.9 Ų | [4] |

Mechanism of Action

The precise molecular mechanism by which Minoxidil stimulates hair growth is not fully elucidated, though its function as a potassium channel opener is considered central to its activity.

Vasodilation and Increased Blood Flow

As a vasodilator, Minoxidil widens blood vessels, which can increase blood flow to the hair follicles when applied topically. This enhanced microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the follicles, potentially stimulating hair growth.

Potassium Channel Opening

Minoxidil is an ATP-sensitive potassium channel (KATP) opener. The opening of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium and results in relaxation of the muscle and vasodilation. In the context of hair follicles, it is hypothesized that the opening of potassium channels may prolong the anagen (growth) phase of the hair cycle and increase the size of miniaturized follicles.

Caption: Proposed mechanism of action for Minoxidil.

Applications in Research and Drug Development

Minoxidil serves as a valuable tool in several areas of research:

-

Hair Biology and Dermatology: It is a standard positive control in studies investigating hair growth and the mechanisms of alopecia.

-

Cardiovascular Research: Its function as a potassium channel opener makes it a useful pharmacological agent for studying ion channel function and vasodilation.

-

Drug Formulation and Delivery: Research is ongoing to improve the topical delivery of Minoxidil, reduce side effects, and enhance its efficacy. This includes the development of novel formulations like foams, gels, and microemulsions.[2]

Experimental Protocols

In Vitro Hair Follicle Culture

This protocol is a standard method to assess the direct effect of compounds on hair follicle growth.

Methodology:

-

Isolation of Hair Follicles: Human scalp skin samples are obtained with informed consent. Individual anagen hair follicles are isolated under a dissecting microscope.

-

Culture Conditions: Isolated follicles are cultured in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment: Minoxidil (typically dissolved in DMSO and then diluted in culture medium) is added to the culture medium at various concentrations. A vehicle control (DMSO) is also included.

-

Assessment: Hair shaft elongation is measured daily for a defined period (e.g., 7-10 days). At the end of the culture period, follicles can be fixed and processed for histological or immunohistochemical analysis to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the hair bulb.

Caption: Workflow for in vitro hair follicle culture experiments.

Safety and Handling

Minoxidil is a potent pharmacological agent and should be handled with care.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Avoid breathing dust.[2] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately.[2]

-

Storage: Store in a cool, dry place, protected from moisture.[2]

Suppliers